molecular formula C25H21ClF3N3O6S B299309 Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate

Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate

Cat. No. B299309
M. Wt: 584 g/mol
InChI Key: DZVXZJNMPPSGCE-AMVVHIIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been shown to have a mechanism of action that involves the inhibition of certain enzymes.

Mechanism of Action

The mechanism of action of Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate involves the inhibition of certain enzymes, specifically the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate can lead to changes in gene expression patterns, resulting in the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate include the inhibition of cancer cell growth and the reduction of inflammation. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. Additionally, the compound has been shown to reduce the production of inflammatory cytokines, leading to the reduction of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate in lab experiments is its specificity for HDAC inhibition. This allows for the study of the specific effects of HDAC inhibition on gene expression and cellular processes. However, one of the limitations of using Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate in lab experiments is its potential toxicity, which can limit its use at higher concentrations.

Future Directions

There are several future directions for the study of Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate. One area of research is the development of more potent and selective HDAC inhibitors for the treatment of cancer and inflammatory diseases. Additionally, the compound could be studied for its potential use in combination with other therapies, such as chemotherapy and radiation therapy. Finally, the compound could be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases.

Synthesis Methods

Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate can be synthesized using various methods. One of the most common methods involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl 4-bromophenoxyacetate to form ethyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate. This compound can then be methylated using methyl iodide to form Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate.

Scientific Research Applications

Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and ovarian cancer. Additionally, the compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

Product Name

Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate

Molecular Formula

C25H21ClF3N3O6S

Molecular Weight

584 g/mol

IUPAC Name

methyl 2-[4-[(E)-[[2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C25H21ClF3N3O6S/c1-37-24(34)16-38-19-10-7-17(8-11-19)14-30-31-23(33)15-32(39(35,36)20-5-3-2-4-6-20)18-9-12-22(26)21(13-18)25(27,28)29/h2-14H,15-16H2,1H3,(H,31,33)/b30-14+

InChI Key

DZVXZJNMPPSGCE-AMVVHIIESA-N

Isomeric SMILES

COC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

SMILES

COC(=O)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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